Acamprosate Acamprosate Acamprosate is an organosulfonic acid that is propane-1-sulfonic acid substituted by an acetylamino group at position 3. It has a role as a neurotransmitter agent, an environmental contaminant and a xenobiotic. It is an organosulfonic acid and a member of acetamides.
Alcohol use disorder is responsible for a large worldwide burden of morbidity, premature mortality, and economic consequences resulting from accidents, violence, incarceration, decreased productivity, and increased healthcare spending. Acamprosate, also known by the brand name Campral, is a drug used for the maintenance of alcohol abstinence. It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). Acamprosate is the first medication specifically formulated for the maintenance of alcohol abstinence in ethanol-dependent patients after alcohol detoxification, unlike [naltrexone] and [disulfiram]. It was first approved by the FDA in 2004 and initially marketed by Forest Laboratories.
Acamprosate is a synthetic amino acid and a neurotransmitter analogue that is used as an alcohol deterrent in management of alcohol dependence and abuse. Acamprosate has not been linked to serum enzyme elevations during therapy and has not been linked to cases of clinically apparent liver injury.
Acamprosate, also known by the brand name Campral™, is a drug used for treating alcohol dependence. Acamprosate is thought to stabilize the chemical balance in the brain that would otherwise be disrupted by alcoholism, possibly by blocking glutaminergic N-methyl-D-aspartate receptors, while gamma-aminobutyric acid type A receptors are activated. Reports indicate that acamprosate only works with a combination of attending support groups and abstinence from alcohol. Certain serious side effects include allergic reactions, irregular heartbeats, and low or high blood pressure, while less serious side effects include headaches, insomnia, and impotence. Acamprosate should not be taken by people with kidney problems or allergies to the drug.
Structural analog of taurine that is used for the prevention of relapse in individuals with ALCOHOLISM.
See also: Acamprosate Calcium (has salt form).
Brand Name: Vulcanchem
CAS No.: 77337-76-9
VCID: VC21356009
InChI: InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10)
SMILES: CC(=O)NCCCS(=O)(=O)O
Molecular Formula: C5H11NO4S
Molecular Weight: 181.21 g/mol

Acamprosate

CAS No.: 77337-76-9

VCID: VC21356009

Molecular Formula: C5H11NO4S

Molecular Weight: 181.21 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Acamprosate - 77337-76-9

Description

Acamprosate, also known as calcium bisacetylhomotaurinate, is a medication primarily used to support the maintenance of abstinence in alcohol-dependent patients following detoxification. It is widely recognized for its role in reducing the risk of relapse in individuals with alcohol dependence. Acamprosate has been approved for use in many countries, including the United States, where it is marketed under the brand name Campral .

Mechanism of Action

Acamprosate is believed to exert its effects by modulating the balance between excitatory and inhibitory neurotransmitters in the brain, specifically glutamate and gamma-aminobutyric acid (GABA). This modulation helps reduce the distress associated with alcohol withdrawal and may modify learned responses to alcohol cues . Additionally, acamprosate may have neuromodulatory and neuroprotective effects, contributing to its efficacy in preventing relapse .

Efficacy in Alcohol Dependence Treatment

Numerous clinical trials have demonstrated the efficacy of acamprosate in maintaining abstinence and reducing the risk of relapse in alcohol-dependent patients. A meta-analysis of 24 randomized controlled trials found that acamprosate significantly reduces the risk of any drinking, with a relative risk of 0.86 compared to placebo . Another study showed that patients treated with acamprosate had a significantly higher continuous abstinence rate and longer mean abstinence duration compared to those receiving a placebo .

Table 2: Adherence Rates in Acamprosate Studies

StudyAdherence MethodAdherence Rate
Mason et al.Plasma MonitoringNot specified
Sass et al.Urine AnalysisNot specified
Multiple TrialsPill Count81.5% (weighted mean)

Safety and Tolerability

Acamprosate is generally well-tolerated, with diarrhea being the most commonly reported adverse effect compared to placebo . Despite this side effect, acamprosate does not significantly impact treatment adherence . The safety profile of acamprosate supports its use as a long-term maintenance therapy for alcohol dependence .

CAS No. 77337-76-9
Product Name Acamprosate
Molecular Formula C5H11NO4S
Molecular Weight 181.21 g/mol
IUPAC Name 3-acetamidopropane-1-sulfonic acid
Standard InChI InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10)
Standard InChIKey AFCGFAGUEYAMAO-UHFFFAOYSA-N
SMILES CC(=O)NCCCS(=O)(=O)O
Canonical SMILES CC(=O)NCCCS(=O)(=O)O
Melting Point >300
Physical Description Solid
Purity 95% by HPLC; 98% atom D
Related CAS 77337-70-3 (mono-hydrochloride salt)
77337-71-4 (mono-potassium salt)
77337-72-5 (mono-lithium salt)
77337-73-6 (calcium[2:1] salt)
77337-74-7 (magnesium[2:1] salt)
Solubility 5mg/mL
1.88e+01 g/L
Synonyms acamprosate
acamprosate calcium
acamprostate
Acetyl Homotaurinate, Calcium
Acetylhomotaurinate, Calcium
Acetylhomotaurine, Calcium
Acetylhomotaurine, Sodium
Aotal
calcium acetyl homotaurinate
calcium acetylhomotaurinate
calcium acetylhomotaurine
Campral
Campral EC
N Acetylhomotaurine
N Acetylhomotaurine, Monolithium Salt
N Acetylhomotaurine, Monopotassium Salt
N Acetylhomotaurine, Monosodium Salt
N-acetylhomotaurine
N-acetylhomotaurine, calcium (2:1) salt
N-acetylhomotaurine, magnesium (2:1) salt
N-acetylhomotaurine, monolithium salt
N-acetylhomotaurine, monopotassium salt
N-acetylhomotaurine, monosodium salt
N-acetylhomotaurine, zinc (2:1) salt
Regtect
sodium acetylhomotaurine
Zulex
Tag Vitamin D3 Impurities
Vapor Pressure 1.8X10-8 mm Hg at 25 °C (est)
Reference Mason BJ: Treatment of alcohol-dependent outpatients with acamprosate: a clinical review. J Clin Psychiatry. 2001;62 Suppl 20:42-8. [PMID:11584875]
Feeney GF, Connor JP, Young RM, Tucker J, McPherson A: Combined acamprosate and naltrexone, with cognitive behavioural therapy is superior to either medication alone for alcohol abstinence: a single centres' experience with pharmacotherapy. Alcohol Alcohol. 2006 May-Jun;41(3):321-7. Epub 2006 Feb 8. [PMID:16467406]
Tsai G, Coyle JT: The role of glutamatergic neurotransmission in the pathophysiology of alcoholism. Annu Rev Med. 1998;49:173-84. [PMID:9509257]
Wilde MI, Wagstaff AJ: Acamprosate. A review of its pharmacology and clinical potential in the management of alcohol dependence after detoxification. Drugs. 1997 Jun;53(6):1038-53. [PMID:9179530]
Kalk NJ, Lingford-Hughes AR: The clinical pharmacology of acamprosate. Br J Clin Pharmacol. 2014 Feb;77(2):315-23. doi: 10.1111/bcp.12070. [PMID:23278595]
Saivin S, Hulot T, Chabac S, Potgieter A, Durbin P, Houin G: Clinical pharmacokinetics of acamprosate. Clin Pharmacokinet. 1998 Nov;35(5):331-45. doi: 10.2165/00003088-199835050-00001. [PMID:9839087]
al Qatari M, Bouchenafa O, Littleton J: Mechanism of action of acamprosate. Part II. Ethanol dependence modifies effects of acamprosate on NMDA receptor binding in membranes from rat cerebral cortex. Alcohol Clin Exp Res. 1998 Jun;22(4):810-4. [PMID:9660305]
Kelly JF, Humphreys K, Ferri M: Alcoholics Anonymous and other 12-step programs for alcohol use disorder. Cochrane Database Syst Rev. 2020 Mar 11;3:CD012880. doi: 10.1002/14651858.CD012880.pub2. [PMID:32159228]
Wright TM, Myrick H: Acamprosate: a new tool in the battle against alcohol dependence. Neuropsychiatr Dis Treat. 2006 Dec;2(4):445-53. doi: 10.2147/nedt.2006.2.4.445. [PMID:19412493]
Berton F, Francesconi WG, Madamba SG, Zieglgansberger W, Siggins GR: Acamprosate enhances N-methyl-D-apartate receptor-mediated neurotransmission but inhibits presynaptic GABA(B) receptors in nucleus accumbens neurons. Alcohol Clin Exp Res. 1998 Feb;22(1):183-91. [PMID:9514305]
FDA Approved Drug Products: CAMPRAL (acamprosate calcium) delayed-release tablets
AAFP: Acamprosate (Campral) for Treatment of Alcoholism
NIH Online Books: Incorporating Alcohol Pharmacotherapies Into Medical Practice, Chapter 2 - Acamprosate
Chemical book: Acamprosate chemical properties
DailyMed: Acamprosate calcium delayed release tablets
PubChem Compound 71158
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator